molecular formula C8H10BF6K B13455381 Potassium trifluoro(6-(trifluoromethyl)spiro[3.3]heptan-2-yl)borate

Potassium trifluoro(6-(trifluoromethyl)spiro[3.3]heptan-2-yl)borate

Cat. No.: B13455381
M. Wt: 270.07 g/mol
InChI Key: VIQFRBICOBCJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro[6-(trifluoromethyl)spiro[3.3]heptan-2-yl]boranuide is a unique organoboron compound known for its distinctive structure and chemical properties. This compound is characterized by the presence of a spirocyclic heptane ring system, which is further functionalized with trifluoromethyl groups and a boron atom. The presence of these functional groups imparts unique reactivity and stability to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[6-(trifluoromethyl)spiro[3.3]heptan-2-yl]boranuide typically involves the reaction of a spirocyclic heptane precursor with a boron-containing reagent. One common method involves the use of potassium trifluoroborate salts, which react with the spirocyclic heptane under specific conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction temperature and solvent choice are critical factors that influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of potassium trifluoro[6-(trifluoromethyl)spiro[3.3]heptan-2-yl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The compound is typically produced in batch reactors, where precise control of temperature, pressure, and reaction time is maintained. Post-reaction purification steps, such as crystallization and filtration, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[6-(trifluoromethyl)spiro[3.3]heptan-2-yl]boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in polar solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions .

Major Products

The major products formed from these reactions include boronic acids, borate esters, and various substituted derivatives of the original compound. These products are valuable intermediates in organic synthesis and materials science .

Scientific Research Applications

Potassium trifluoro[6-(trifluoromethyl)spiro[3.3]heptan-2-yl]boranuide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of potassium trifluoro[6-(trifluoromethyl)spiro[3.3]heptan-2-yl]boranuide involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with biomolecules, such as enzymes and receptors, modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[6-(trifluoromethyl)spiro[3.3]heptan-2-yl]boranuide stands out due to its unique spirocyclic structure and the presence of multiple trifluoromethyl groups. These features impart enhanced stability, reactivity, and lipophilicity compared to similar compounds. Its unique chemical properties make it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C8H10BF6K

Molecular Weight

270.07 g/mol

IUPAC Name

potassium;trifluoro-[2-(trifluoromethyl)spiro[3.3]heptan-6-yl]boranuide

InChI

InChI=1S/C8H10BF6.K/c10-8(11,12)5-1-7(2-5)3-6(4-7)9(13,14)15;/h5-6H,1-4H2;/q-1;+1

InChI Key

VIQFRBICOBCJBC-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CC2(C1)CC(C2)C(F)(F)F)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.